molecular formula C16H16F3IO3S B13486835 Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13486835
M. Wt: 472.3 g/mol
InChI Key: OJBOCKURWZNMEF-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a structurally complex bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core. This molecule incorporates an iodomethyl group at position 1, a 3-[(trifluoromethyl)sulfanyl]phenyl substituent at position 3, and an ethyl ester moiety at position 3. The trifluoromethyl sulfanyl (SCF₃) group is a strong electron-withdrawing substituent, which may enhance the compound’s metabolic stability and influence its electronic properties in drug discovery or materials science applications .

Properties

Molecular Formula

C16H16F3IO3S

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[3-(trifluoromethylsulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H16F3IO3S/c1-2-22-13(21)15-7-14(8-15,9-20)23-12(15)10-4-3-5-11(6-10)24-16(17,18)19/h3-6,12H,2,7-9H2,1H3

InChI Key

OJBOCKURWZNMEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)SC(F)(F)F)CI

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[2.1.1]hexane Core

  • The bicyclic oxabicyclohexane ring system is typically constructed via intramolecular cyclization reactions of suitably functionalized precursors such as epoxy alcohols or cyclobutene derivatives.
  • A common approach involves [2+2] cycloaddition or epoxide ring-opening followed by ring closure under acidic or basic catalysis.
  • Reaction conditions are optimized to favor formation of the bicyclic core with high stereochemical control.

Iodomethylation at the 1-Position

  • The iodomethyl substituent is introduced through halogenation of a methyl precursor or via halomethylation reactions.
  • A common method is the reaction of a hydroxymethyl intermediate with iodine in the presence of triphenylphosphine or other halogenating agents to selectively convert the hydroxyl group to an iodomethyl group.
  • Reaction parameters such as solvent, temperature, and stoichiometry are finely tuned to maximize yield and minimize side reactions.

Esterification to Form the Ethyl Ester

  • The carboxylic acid functionality at the 4-position of the bicyclic ring is esterified with ethanol under acidic catalysis or by using coupling reagents such as dicyclohexylcarbodiimide (DCC).
  • This step is typically carried out after the introduction of the iodomethyl and trifluoromethylthio substituents to avoid interference in earlier steps.
  • Purification is achieved through recrystallization or chromatographic techniques to obtain the ethyl ester in high purity.
Step Transformation Reagents/Conditions Outcome
1 Formation of 2-oxabicyclo[2.1.1]hexane core Intramolecular cyclization of epoxy or cyclobutene precursors; acid/base catalysis Bicyclic core with defined stereochemistry
2 Introduction of 3-{3-[(trifluoromethyl)sulfanyl]phenyl} substituent Trifluoromethylthiolating agents; Pd-catalyzed cross-coupling Attachment of trifluoromethylthio-substituted phenyl ring
3 Iodomethylation at 1-position Iodine, triphenylphosphine or halogenating agents Selective conversion to iodomethyl group
4 Esterification of carboxylic acid Ethanol, acid catalyst or DCC coupling Formation of ethyl ester
  • The intermediate and final compounds are characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.
  • High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purity assessment.
  • Crystallization and column chromatography are standard purification methods used throughout the synthesis.
  • Studies indicate that the choice of solvent and catalyst in the cross-coupling step significantly affects the yield and stereochemical integrity of the product.
  • The iodomethylation step requires careful control of temperature and reagent stoichiometry to prevent over-halogenation or side reactions.
  • Esterification under mild conditions preserves sensitive functional groups and avoids decomposition.
  • Scale-up procedures have been optimized for industrial production, emphasizing reaction efficiency and environmental considerations such as solvent recycling and minimizing hazardous waste.

The preparation of Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a sophisticated multi-step process involving strategic ring construction, selective functional group transformations, and precise halogenation. The integration of modern synthetic methodologies such as palladium-catalyzed cross-coupling and controlled halogenation enables efficient access to this complex molecule with high purity and yield. Continued research focuses on optimizing reaction conditions and scaling up the synthesis for practical applications in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethylsulfanyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations on the Bicyclohexane Core

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate Not provided Iodomethyl, SCF₃-phenyl C₁₆H₁₅F₃IO₃S ~470 (estimated) High steric bulk; potential reactivity at iodine site N/A
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 2229261-01-0 Azidomethyl, dimethyl C₁₂H₁₇N₃O₃ 267.29 Azide group enables click chemistry; discontinued availability
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 2680530-97-4 Iodomethyl, OCF₃-phenyl C₁₆H₁₆F₃IO₄ 456.20 Trifluoromethoxy (OCF₃) substituent; commercially available
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 Amino, hydrochloride salt C₈H₁₄ClNO₃ 207.66 Amino group for peptide coupling; Boc-protected derivatives common
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate Not provided Ketone, heptane ring C₉H₁₂O₄ 184.19 Larger bicyclo[2.2.1]heptane core; ketone functionality

Key Observations

Iodomethyl vs.

Phenyl Substituents : The trifluoromethyl sulfanyl (SCF₃) group in the target compound is more lipophilic and electron-withdrawing compared to the trifluoromethoxy (OCF₃) group in , which may alter binding affinities in receptor-ligand interactions.

Amino and Hydrochloride Derivatives: The amino-substituted compound serves as a versatile building block for drug candidates, contrasting with the target compound’s lack of a free amine.

Ring System Variations : The bicyclo[2.2.1]heptane structure in introduces greater ring strain and conformational flexibility compared to the bicyclo[2.1.1]hexane core.

Biological Activity

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by a unique bicyclic structure that incorporates various functional groups, including an iodomethyl group and a trifluoromethylsulfanyl phenyl moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its distinctive chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC16H16F3IO3S
Molecular Weight472.3 g/mol
IUPAC NameThis compound
InChI KeyOJBOCKURWZNMEF-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)SC(F)(F)F)CI

Biological Activity

While specific biological activity data on this compound is limited, compounds with similar bicyclic structures have been explored for their pharmacological properties. Notably, bicyclo[2.2.2]octanes have been studied as potential modulators of G protein-coupled receptors (GPCRs), which are critical in various physiological processes . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially contributing to the biological activity of related compounds.

Synthesis and Reactivity

This compound can be synthesized through several methods, allowing for the modular synthesis of the compound with variations in substituents to tailor its properties for specific applications . The compound undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The iodomethyl group can participate in nucleophilic substitution, allowing for further functionalization.
  • Oxidation and Reduction Reactions : The trifluoromethylsulfanyl group can undergo redox reactions, which may alter the compound's biological activity.

Case Studies and Research Findings

Research has indicated that compounds with similar structural features exhibit a range of biological activities:

  • Modulation of GPCRs : Studies have shown that bicyclic compounds can act as modulators of GPCRs, influencing signaling pathways relevant to various diseases .
  • Antitumor Activity : Some structurally related compounds have demonstrated antitumor effects, suggesting potential therapeutic applications for this compound .
  • Pesticidal Activity : Research into similar bicyclic compounds has revealed fungicidal properties against plant pathogens, indicating a broader spectrum of biological activity that could be explored .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • [2+2] Photocycloaddition : Used to construct the bicyclic core via UV light (e.g., mercury lamp) activation, followed by iodomethylation and functionalization of the aryl group .
  • Multi-step functionalization : Sequential reactions such as Suzuki coupling for aryl group introduction (e.g., trifluoromethylsulfanylphenyl) and esterification for the ethyl carboxylate moiety .
  • Key reagents : Pd catalysts for cross-coupling, iodine sources (e.g., N-iodosuccinimide), and protecting groups to ensure regioselectivity .

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological approaches include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bicyclic framework, iodomethyl group (-CH2_2I), and trifluoromethylsulfanyl substitution .
  • X-ray crystallography : Resolve bond angles and stereochemistry of the oxabicyclo[2.1.1]hexane core .
  • HPLC-MS : Verify purity (>95%) and molecular weight (MW ≈ 456.20 g/mol) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for reaction design .

Q. What reaction mechanisms are relevant to modifying this compound?

Key reactivity pathways:

  • Nucleophilic substitution : The iodomethyl group (-CH2_2I) undergoes SN2 reactions with nucleophiles (e.g., azide, amines) for functional diversification .
  • Cycloadditions : The strained bicyclic ring participates in [4+2] or [3+2] cycloadditions to generate fused heterocycles .
  • Oxidation/Reduction : The trifluoromethylsulfanyl group (-SCF3_3) can be oxidized to sulfone (-SO2_2CF3_3) for tuning electronic properties .

Advanced Research Questions

Q. How do structural analogs of this compound compare in reactivity and applications?

Comparative analysis (based on bicyclic scaffolds):

Compound ModificationReactivity DifferenceApplication Relevance
Methyl vs. iodomethyl Iodomethyl enables SN2 substitutions; methyl limits derivatization .Drug discovery (iodine as a bioisostere) .
Trifluoromethylsulfanyl vs. trifluoromethoxy -SCF3_3 has higher lipophilicity and metabolic stability .Agrochemical lead optimization .
Cycloheptyl vs. aryl substituents Aryl groups enhance π-π stacking in materials science .Organic electronics .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%)?

Contradictions arise from:

  • Reaction conditions : Photocycloadditions require precise light intensity and wavelength control; deviations reduce yields .
  • Purification challenges : Bicyclic byproducts (e.g., ring-opened isomers) complicate isolation. Use preparative HPLC or gradient silica gel chromatography .
  • Substituent effects : Bulky aryl groups (e.g., trifluoromethylsulfanylphenyl) sterically hinder cyclization; optimize solvent polarity and temperature .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., cytochrome P450) or receptors .
  • DFT calculations : Analyze electronic effects of -SCF3_3 on HOMO/LUMO levels for reactivity predictions .
  • MD simulations : Assess stability of host-guest complexes in supramolecular chemistry .

Q. What strategies optimize this compound for in vitro biological studies?

  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles .
  • Metabolic stability assays : Incubate with liver microsomes; modify -SCF3_3 to -SO2_2CF3_3 if rapid degradation occurs .
  • Target engagement : Employ SPR or ITC to quantify binding affinity to proteins .

Methodological Challenges

Q. How can researchers address the compound’s sensitivity to light and moisture?

  • Storage : Keep in amber vials at -20°C under inert gas (N2_2/Ar) .
  • Reaction setup : Use Schlenk lines for moisture-sensitive steps (e.g., iodomethylation) .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during photochemical steps .

Q. What scaling challenges arise in multi-gram syntheses, and how are they mitigated?

  • Photoreactor design : Scale-up requires high-intensity UV lamps with uniform irradiation .
  • Continuous flow chemistry : Reduces side reactions and improves yield reproducibility .
  • Cost optimization : Replace Pd catalysts with Ni analogs for cross-coupling steps .

Q. How can post-synthetic functionalization expand utility in drug discovery?

  • Click chemistry : Azide-alkyne cycloaddition with the iodomethyl group to append bioprobes .
  • Late-stage diversification : Suzuki-Miyaura coupling on the aryl ring for library synthesis .
  • Prodrug strategies : Hydrolyze the ethyl ester to carboxylic acid for improved bioavailability .

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